Acute Oral Toxicity Profile: O,S,S-Triethyl vs. O,S,S-Trimethyl Phosphorodithioate
O,S,S-Triethyl phosphorodithioate demonstrates a significantly different acute oral toxicity profile compared to its trimethyl analog. The acute oral LD50 in rats for the triethyl compound is 140 mg/kg . In contrast, the trimethyl analog (O,S,S-trimethyl phosphorodithioate) exhibits an LD50 of 25 mg/kg in female rats, indicating a >5-fold higher acute toxicity for the trimethyl variant [1].
| Evidence Dimension | Acute oral toxicity (LD50) |
|---|---|
| Target Compound Data | 140 mg/kg (rat, oral) |
| Comparator Or Baseline | O,S,S-Trimethyl phosphorodithioate: 25 mg/kg (female rat, oral) |
| Quantified Difference | 5.6-fold lower acute toxicity for the triethyl compound |
| Conditions | Acute oral exposure in rats, standard LD50 determination methodology |
Why This Matters
This ~5.6-fold difference in acute oral toxicity is critical for procurement decisions in toxicology studies, safety assessments, and for labs prioritizing safer handling protocols.
- [1] Aldridge WN, Verschoyle RD, Street B, et al. Some aspects of the toxicology of trimethyl and triethyl phosphorothioates. Fundamental and Applied Toxicology. 1985;5(6):S215-S223. View Source
